molecular formula C10H16O B13422079 (1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2'-oxirane) CAS No. 56246-58-3

(1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2'-oxirane)

Cat. No.: B13422079
CAS No.: 56246-58-3
M. Wt: 152.23 g/mol
InChI Key: OUXAABAEPHHZPC-QXFUBDJGSA-N
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Description

(1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2’-oxirane) is a complex organic compound characterized by its unique spiro structure. This compound is notable for its bicyclic framework, which includes a heptane ring fused with an oxirane ring. The presence of the dimethyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2’-oxirane) typically involves the following steps:

    Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the oxirane ring: The oxirane ring can be introduced via an epoxidation reaction, where an alkene is treated with a peracid (e.g., m-chloroperbenzoic acid) to form the epoxide.

    Addition of dimethyl groups: The dimethyl groups can be introduced through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2’-oxirane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2’-oxirane) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2’-oxirane) involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    β-Pinene: A bicyclic monoterpene with a similar heptane ring structure but lacking the oxirane ring.

    Myrtenol: A bicyclic alcohol with a similar framework but with a hydroxyl group instead of an oxirane ring.

Uniqueness

(1R-(1alpha,2alpha,5alpha))-6,6-Dimethylspiro(bicyclo(3.1.1)heptane-2,2’-oxirane) is unique due to its spiro structure and the presence of both the oxirane ring and dimethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

CAS No.

56246-58-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,2S,5S)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]

InChI

InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10+/m0/s1

InChI Key

OUXAABAEPHHZPC-QXFUBDJGSA-N

Isomeric SMILES

CC1([C@H]2CC[C@]3([C@@H]1C2)CO3)C

Canonical SMILES

CC1(C2CCC3(C1C2)CO3)C

Origin of Product

United States

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